![molecular formula C11H14N2O B6162669 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole CAS No. 2098072-57-0](/img/no-structure.png)

4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

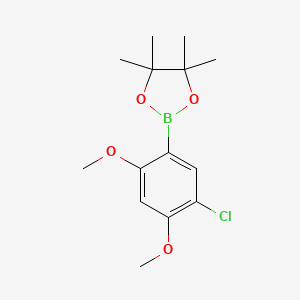

The compound “4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole” is a complex organic molecule that contains an ethynyl group (a carbon-carbon triple bond), a pyrazole ring (a five-membered ring containing two nitrogen atoms), and an oxan-4-ylmethyl group (which likely refers to a tetrahydro-2H-pyran-4-ylmethyl group, a type of ether) .

Molecular Structure Analysis

The molecular structure of “4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole” would likely be complex due to the presence of multiple functional groups. The ethynyl group would introduce unsaturation (a triple bond), the pyrazole ring would introduce aromaticity and nitrogen heteroatoms, and the oxan-4-ylmethyl group would introduce an ether linkage .Chemical Reactions Analysis

The reactivity of “4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole” would likely be influenced by the ethynyl group (which can participate in addition reactions), the pyrazole ring (which can undergo electrophilic substitution due to its aromaticity), and the oxan-4-ylmethyl group (which can undergo reactions typical of ethers) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole” would be influenced by its molecular structure. For instance, the presence of polar groups (like the ether in the oxan-4-ylmethyl group) could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

- Drug Design : Researchers explore its potential as a scaffold for designing novel drugs. By modifying the pyrazole core, scientists can develop compounds with specific pharmacological activities .

- Photovoltaics : Researchers explore its incorporation into organic solar cells due to its electron-rich nature and potential for enhancing charge transport .

- In Vivo Imaging : Researchers employ bioorthogonal chemistry to develop imaging probes for visualizing specific biological targets in living organisms .

- Crop Protection : By understanding its mode of action, scientists aim to develop environmentally friendly agrochemicals that protect crops while minimizing harm to non-target organisms .

Organic Synthesis and Medicinal Chemistry

Anticancer Agents

Materials Science

Bioorthogonal Chemistry

Agrochemicals and Pesticides

Catalysis

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole involves the reaction of 4-bromo-1-[(oxan-4-yl)methyl]-1H-pyrazole with sodium ethynide in DMF followed by acidic workup to yield the desired product.", "Starting Materials": [ "4-bromo-1-[(oxan-4-yl)methyl]-1H-pyrazole", "Sodium ethynide", "DMF" ], "Reaction": [ "Add 4-bromo-1-[(oxan-4-yl)methyl]-1H-pyrazole (1.0 equiv) and sodium ethynide (1.2 equiv) to DMF.", "Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction with dilute HCl.", "Extract the product with ethyl acetate.", "Dry the organic layer over anhydrous Na2SO4.", "Concentrate the solution under reduced pressure.", "Purify the product by column chromatography to yield 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole." ] } | |

Número CAS |

2098072-57-0 |

Nombre del producto |

4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole |

Fórmula molecular |

C11H14N2O |

Peso molecular |

190.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.